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Compound of Interest

Compound Name:
2-(3-Chlorophenyl)-2-oxoethyl

thiocyanate

CAS No.: 43045-12-1

Cat. No.: B2607828 Get Quote

Abstract
This technical guide provides a comprehensive analysis of 3-chlorophenacyl thiocyanate (also

known as 2-thiocyanato-1-(3-chlorophenyl)ethanone), a specialized

-thiocyanatoketone intermediate. While less commoditized than its unsubstituted parent, this
compound serves as a critical electrophilic scaffold in the synthesis of nitrogen-sulfur
heterocycles, particularly thiazoles and thiophenes. This document details its chemical identity,
a self-validating synthesis protocol from 3-chlorophenacyl bromide, and its application in
Hantzsch-type cyclizations.

Chemical Identity & Physicochemical Profile[1][2][3]
3-chlorophenacyl thiocyanate is characterized by a phenacyl core substituted with a chlorine

atom at the meta position and a thiocyanate group at the

-carbon. This specific substitution pattern influences both the lipophilicity and the electrophilicity
of the carbonyl center compared to the para isomers.
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Property Detail

IUPAC Name 2-thiocyanato-1-(3-chlorophenyl)ethanone

Common Name 3-Chlorophenacyl thiocyanate

CAS Number (Target)
Not widely indexed in public registries (See

Precursor below)

CAS (Precursor) 41011-01-2 (2-Bromo-3'-chloroacetophenone)

CAS (Parent Analog) 5399-30-4 (Phenacyl thiocyanate)

SMILES C1=CC(=CC(=C1)Cl)C(=O)CSC#N

Molecular Formula

Molecular Weight 211.67 g/mol

Calculated Physicochemical Properties[1][3]
LogP (Predicted): ~2.5 (Higher lipophilicity than unsubstituted phenacyl thiocyanate due to

Cl-substitution).

H-Bond Donors: 0

H-Bond Acceptors: 3 (C=O, N, S)

Key IR Signature: Sharp absorption at ~2150–2160 cm⁻¹ (characteristic of organic

thiocyanates

).

Synthetic Architecture
The synthesis of 3-chlorophenacyl thiocyanate follows a classic nucleophilic substitution (

) pathway. The reaction utilizes the high nucleophilicity of the thiocyanate anion (

) to displace the bromide leaving group on the

-carbon of 3-chlorophenacyl bromide.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2607828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Mechanism
The thiocyanate ion is an ambident nucleophile, capable of attacking via Sulfur (S-alkylation) or

Nitrogen (N-alkylation).

Kinetic Control: Reaction with alkyl/acyl halides generally favors S-alkylation (formation of

thiocyanates) over N-alkylation (isothiocyanates) due to the "soft-soft" interaction between

the sulfur atom and the saturated carbon center.

Thermodynamics: The resulting thiocyanate can thermally rearrange to the isothiocyanate (

) at high temperatures; therefore, reaction temperature control is critical.
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Figure 1: Logical flow of the nucleophilic substitution synthesis.

Experimental Protocol (Self-Validating)
This protocol is designed for research-scale synthesis (approx. 10 mmol scale). It includes

checkpoints to validate the chemical transformation.

Materials
Precursor: 2-Bromo-3'-chloroacetophenone (3-chlorophenacyl bromide) [CAS: 41011-01-2].

Reagent: Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate (
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).

Solvent: Anhydrous Acetone (Preferred for easy removal of KBr byproduct) or Ethanol.

Step-by-Step Methodology
Preparation:

Dissolve 2.33 g (10 mmol) of 3-chlorophenacyl bromide in 15 mL of anhydrous acetone in

a round-bottom flask.

Checkpoint: Ensure the solution is clear. If the bromide is old/yellowed, recrystallize from

ethanol first to remove HBr degradation products.

Reaction:

Add 1.07 g (11 mmol, 1.1 eq) of Potassium Thiocyanate (KSCN) to the stirring solution.

Stir at Room Temperature for 2–4 hours.

Note: Refluxing is possible but increases the risk of isomerization to isothiocyanate.

Visual Validation: A white precipitate (KBr) should begin to form within minutes, indicating

the reaction is proceeding.

Monitoring (TLC):

Mobile Phase: Hexane:Ethyl Acetate (8:2).

The product (

) will be more polar than the starting bromide (

).

Validation: The starting material spot must disappear completely.

Workup:

Filter off the solid KBr precipitate.
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Evaporate the acetone filtrate under reduced pressure to yield a solid residue.

Wash the residue with cold water to remove excess KSCN.

Purification:

Recrystallize from Ethanol or Ethanol/Water mixture.

Target Melting Point: Expect a range near 70–80 °C (based on unsubstituted phenacyl

thiocyanate MP of 74 °C; Cl-substitution may elevate this slightly).

Reactivity & Applications
3-chlorophenacyl thiocyanate is a versatile "C-N-S" building block. Its primary utility lies in the

Hantzsch Thiazole Synthesis and related heterocyclizations.

Hantzsch Thiazole Synthesis
Reacting

-thiocyanatoketones with thioamides or thioureas typically yields thiazoles. However, a unique
application of phenacyl thiocyanates is their reaction with amines or acids to form thiazol-2-
ones or 2-aminothiazoles.

Acid-Catalyzed Cyclization
Treatment with concentrated sulfuric acid or glacial acetic acid induces cyclization to form 2-

hydroxy-4-(3-chlorophenyl)thiazole (tautomerizes to thiazol-2-one).

Reaction with Amines
Reaction with primary aromatic amines yields 2-amino-4-(3-chlorophenyl)thiazoles.
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Figure 2: Divergent synthesis pathways for thiazole derivatives.

Safety & Handling
Lachrymator Hazard: The precursor (3-chlorophenacyl bromide) is a potent lachrymator (tear

gas agent). All weighing and handling must occur in a functioning fume hood.

Cyanide Potential: While organic thiocyanates are less toxic than inorganic cyanides, contact

with strong acids can liberate Hydrogen Cyanide (HCN) or toxic thiocyanic acid. Never mix

waste streams with acids.

Skin Absorption: Thiocyanates can be absorbed through the skin. Wear nitrile gloves and

long sleeves.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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